molecular formula C25H16F3N3O4S2 B11973041 2-{(3Z)-3-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide

2-{(3Z)-3-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B11973041
M. Wt: 543.5 g/mol
InChI Key: DUNIIOURMSMXRR-MRCUWXFGSA-N
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Description

The compound 2-{(3Z)-3-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a thiazolidinone ring, an indole moiety, and a trifluoromethylphenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(3Z)-3-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazolidinone ring, which is achieved through the cyclization of appropriate thiourea derivatives with α-haloketones. The indole moiety is then introduced via a condensation reaction with the thiazolidinone intermediate. Finally, the trifluoromethylphenyl group is attached through an acylation reaction using trifluoromethylphenyl acetic acid derivatives under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

2-{(3Z)-3-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides under various conditions (e.g., acidic, basic, or neutral).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

2-{(3Z)-3-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide: has several scientific research applications:

    Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Its potential biological activity, including antimicrobial and anticancer properties, makes it a candidate for drug discovery and development.

    Medicine: The compound’s ability to interact with specific molecular targets could lead to the development of new therapeutic agents.

    Industry: Its chemical stability and reactivity make it useful in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of 2-{(3Z)-3-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

2-{(3Z)-3-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide: can be compared with other similar compounds, such as:

    Thiazolidinones: These compounds share the thiazolidinone ring and exhibit similar biological activities, including antimicrobial and anticancer properties.

    Indole derivatives: Compounds containing the indole moiety are known for their diverse biological activities, including anti-inflammatory and anticancer effects.

    Trifluoromethylphenyl derivatives: These compounds are often used in medicinal chemistry due to their enhanced metabolic stability and bioavailability.

The uniqueness of This compound lies in its combination of these structural features, which may lead to synergistic effects and enhanced biological activity.

Properties

Molecular Formula

C25H16F3N3O4S2

Molecular Weight

543.5 g/mol

IUPAC Name

2-[(3Z)-3-[3-(furan-2-ylmethyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C25H16F3N3O4S2/c26-25(27,28)14-5-3-6-15(11-14)29-19(32)13-30-18-9-2-1-8-17(18)20(22(30)33)21-23(34)31(24(36)37-21)12-16-7-4-10-35-16/h1-11H,12-13H2,(H,29,32)/b21-20-

InChI Key

DUNIIOURMSMXRR-MRCUWXFGSA-N

Isomeric SMILES

C1=CC=C2C(=C1)/C(=C/3\C(=O)N(C(=S)S3)CC4=CC=CO4)/C(=O)N2CC(=O)NC5=CC=CC(=C5)C(F)(F)F

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C(=O)N(C(=S)S3)CC4=CC=CO4)C(=O)N2CC(=O)NC5=CC=CC(=C5)C(F)(F)F

Origin of Product

United States

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